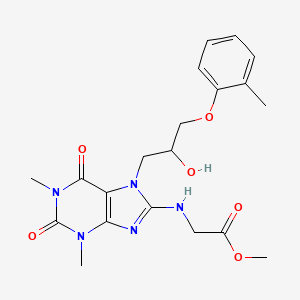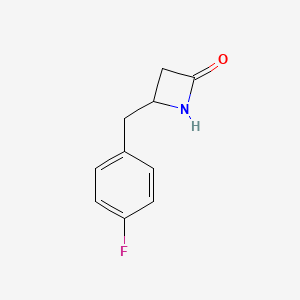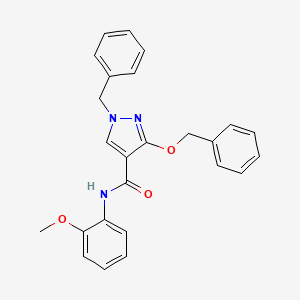![molecular formula C10H16ClNS B2966194 Methyl[1-(phenylsulfanyl)propan-2-yl]amine hydrochloride CAS No. 1909326-70-0](/img/structure/B2966194.png)
Methyl[1-(phenylsulfanyl)propan-2-yl]amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl[1-(phenylsulfanyl)propan-2-yl]amine” is a chemical compound with the CAS Number: 7319-99-5 . It has a molecular weight of 181.3 . The IUPAC name for this compound is N-methyl-1-(phenylsulfanyl)-2-propanamine .
Molecular Structure Analysis
The InChI code for “Methyl[1-(phenylsulfanyl)propan-2-yl]amine” is 1S/C10H15NS/c1-9(11-2)8-12-10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
“Methyl[1-(phenylsulfanyl)propan-2-yl]amine” has a molecular weight of 181.3 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the current resources.Aplicaciones Científicas De Investigación
Pharmacological Potential
Methyl[1-(phenylsulfanyl)propan-2-yl]amine hydrochloride shows potential in pharmacological research due to its chemical properties. For example, compounds related to this chemical structure have been studied for their ability to interact with opioid receptors, which can lead to novel treatments for depression and addiction disorders. One study demonstrated that a compound with similar properties acted as a high-affinity antagonist selective for κ-opioid receptors, showing antidepressant-like efficacy and potential in treating cocaine-seeking behavior (Grimwood et al., 2011).
Corrosion Inhibition
Another application area is in corrosion inhibition. Amine derivatives, including those structurally related to Methyl[1-(phenylsulfanyl)propan-2-yl]amine hydrochloride, have been synthesized and evaluated for their performance in protecting mild steel in acidic environments. These studies suggest that such compounds can form protective films on metal surfaces, highlighting their utility in industrial applications (Boughoues et al., 2020).
Antimicrobial and Cytotoxic Activity
Research into the antimicrobial and cytotoxic activity of amine derivatives reveals potential applications in developing new antimicrobial agents and cancer therapies. For example, novel azetidine-2-one derivatives of 1H-benzimidazole, which share functional groups with Methyl[1-(phenylsulfanyl)propan-2-yl]amine hydrochloride, exhibited significant antibacterial and cytotoxic properties in vitro (Noolvi et al., 2014).
Analytical Chemistry
In analytical chemistry, related compounds have been identified and characterized through various spectroscopic techniques, aiding in the identification of novel cathinones, a class of synthetic stimulants. This research is vital for forensic science, enabling the detection and identification of new psychoactive substances (Nycz et al., 2016).
Chemical Synthesis and Modification
The compound's structural framework is also relevant in synthetic chemistry for creating new chemical entities. For instance, its derivatives have been utilized in the direct N-monomethylation of aromatic primary amines, offering a green and efficient method for chemical synthesis (Li et al., 2012).
Safety and Hazards
Propiedades
IUPAC Name |
N-methyl-1-phenylsulfanylpropan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NS.ClH/c1-9(11-2)8-12-10-6-4-3-5-7-10;/h3-7,9,11H,8H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXDBPGIZDLTXST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CSC1=CC=CC=C1)NC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl[1-(phenylsulfanyl)propan-2-yl]amine hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![11-(3-Methyl-1,2,4-thiadiazol-5-yl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B2966111.png)


![Tricyclo[2.2.1.0,2,6]heptan-3-amine hydrochloride](/img/structure/B2966116.png)


![6-Amino-1-Boc-1-azaspiro[3.3]heptane](/img/structure/B2966121.png)
![3-Phenylbicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B2966123.png)
![3-(4-methoxyphenyl)-5-(3-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2966128.png)
![((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)(tetrahydrofuran-2-yl)methanone](/img/structure/B2966129.png)
![N-(2,4-difluorophenyl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2966130.png)
![1-Adamantyl{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}methanone](/img/structure/B2966131.png)

